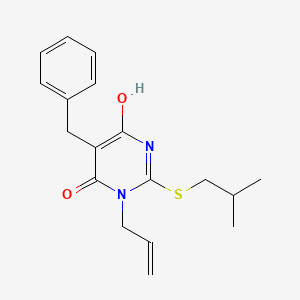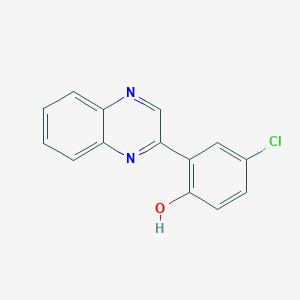
3-allyl-5-benzyl-6-hydroxy-2-(isobutylthio)-4(3H)-pyrimidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-allyl-5-benzyl-6-hydroxy-2-(isobutylthio)-4(3H)-pyrimidinone is a heterocyclic compound that has been the focus of numerous scientific studies due to its potential therapeutic properties. This compound is a pyrimidine derivative and has been synthesized using various methods for research purposes.
Mecanismo De Acción
The mechanism of action of 3-allyl-5-benzyl-6-hydroxy-2-(isobutylthio)-4(3H)-pyrimidinone is not fully understood. However, studies have shown that this compound may exert its therapeutic effects by inhibiting the activity of certain enzymes and signaling pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins.
Biochemical and Physiological Effects:
Studies have shown that this compound has a variety of biochemical and physiological effects. This compound has been shown to have antioxidant properties, which may help protect cells from oxidative damage. Additionally, it has been shown to have anti-inflammatory effects, which may help reduce inflammation in the body. Studies have also shown that this compound has the ability to induce apoptosis in cancer cells, suggesting that it may have potential as an anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-allyl-5-benzyl-6-hydroxy-2-(isobutylthio)-4(3H)-pyrimidinone in lab experiments is its potential therapeutic properties. This compound has been shown to have anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for further research. However, one limitation of using this compound is its low solubility in water, which may make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on 3-allyl-5-benzyl-6-hydroxy-2-(isobutylthio)-4(3H)-pyrimidinone. One direction is to further investigate its potential as an anticancer agent. Studies have shown that this compound has the ability to induce apoptosis in cancer cells, suggesting that it may have potential as a cancer treatment. Another direction is to investigate its potential as an anti-inflammatory agent. Studies have shown that this compound has anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases. Finally, future research could focus on developing more efficient synthesis methods for this compound, which could increase its availability for research purposes.
Métodos De Síntesis
The synthesis of 3-allyl-5-benzyl-6-hydroxy-2-(isobutylthio)-4(3H)-pyrimidinone has been achieved using several methods. One method involves the reaction of 5-benzyl-2,4-dioxo-3,4-dihydropyrimidine with allyl bromide and potassium isobutylxanthate. Another method involves the reaction of 5-benzyl-2,4-dioxo-3,4-dihydropyrimidine with allyl bromide and sodium isobutylxanthate. The yield of the compound varies depending on the method used.
Aplicaciones Científicas De Investigación
3-allyl-5-benzyl-6-hydroxy-2-(isobutylthio)-4(3H)-pyrimidinone has been the subject of numerous scientific studies due to its potential therapeutic properties. This compound has been studied for its anti-inflammatory, antioxidant, and anticancer properties. Studies have shown that this compound has the ability to inhibit the growth of cancer cells and induce apoptosis. Additionally, it has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
5-benzyl-6-hydroxy-2-(2-methylpropylsulfanyl)-3-prop-2-enylpyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-4-10-20-17(22)15(11-14-8-6-5-7-9-14)16(21)19-18(20)23-12-13(2)3/h4-9,13,21H,1,10-12H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRJXMRUKCGKLEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSC1=NC(=C(C(=O)N1CC=C)CC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-benzyl-4-{3-[1-(3-pyridinylmethyl)-3-piperidinyl]propanoyl}piperazine](/img/structure/B6031709.png)
![4-{4-[cyclohexyl(methyl)amino]-3-nitrophenyl}-2-methyl-1(2H)-phthalazinone](/img/structure/B6031713.png)
![3-(4-oxo-3(4H)-quinazolinyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide](/img/structure/B6031720.png)

![methyl 3-butyryl-4-{[1-(hydroxymethyl)propyl]amino}-6,6-dimethyl-2-oxo-3-cyclohexene-1-carboxylate](/img/structure/B6031735.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-{[3-(1H-imidazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B6031738.png)

![N-(4-methylphenyl)-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B6031756.png)

![1-{2-hydroxy-3-[3-({[2-(1H-pyrazol-1-yl)ethyl]amino}methyl)phenoxy]propyl}-4-piperidinol](/img/structure/B6031762.png)
![N-{[1-(2,5-dimethylbenzyl)-3-piperidinyl]methyl}-4-fluorobenzamide](/img/structure/B6031784.png)
![7-(2,3-difluorobenzyl)-2-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6031788.png)
![11-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B6031799.png)
![2-[2-methyl-4-oxo-1-(2-phenylethyl)-4,5,6,7-tetrahydro-1H-indol-3-yl]-N-propylacetamide](/img/structure/B6031808.png)